molecular formula C12H13N3O4 B189892 tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate CAS No. 123846-70-8

tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate

Cat. No.: B189892
CAS No.: 123846-70-8
M. Wt: 263.25 g/mol
InChI Key: JMNLJNCYWRHEBL-UHFFFAOYSA-N
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Description

tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate is an organic compound with the molecular formula C12H13N3O4 and a molecular weight of 263.25 g/mol . This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate typically involves the reaction of tert-butyl cyanoacetate with 3-nitropyridine under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group in the compound can be reduced to an amino group under specific conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted esters and amides.

Scientific Research Applications

tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s cyano and nitro groups play a crucial role in its reactivity and interactions with other molecules. These functional groups can participate in various chemical reactions, leading to the formation of new compounds with potential biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate is unique due to its specific structural arrangement of functional groups, which imparts distinct reactivity and properties compared to similar compounds. Its combination of a cyano group, nitro group, and ester functionality makes it a versatile compound for various chemical transformations and research applications.

Properties

IUPAC Name

tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)8(7-13)10-9(15(17)18)5-4-6-14-10/h4-6,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNLJNCYWRHEBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C#N)C1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10559594
Record name tert-Butyl cyano(3-nitropyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123846-70-8
Record name 1,1-Dimethylethyl α-cyano-3-nitro-2-pyridineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123846-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl cyano(3-nitropyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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